molecular formula C16H25N7O4 B15480449 L-Glutaminyl-L-histidyl-L-prolinamide CAS No. 28613-24-3

L-Glutaminyl-L-histidyl-L-prolinamide

Cat. No.: B15480449
CAS No.: 28613-24-3
M. Wt: 379.41 g/mol
InChI Key: OMVPJCGXXLHHPO-SRVKXCTJSA-N
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Description

L-Glutaminyl-L-histidyl-L-prolinamide is a synthetic tripeptide of interest in biochemical and neurological research. The peptide features an N-terminal L-Glutaminyl residue, which is a known substrate for the enzyme glutaminyl cyclase (QC). QC catalyzes the intramolecular cyclization of N-terminal glutamine to form pyroglutamate (pGlu), a common post-translational modification that can stabilize peptides and alter their biological activity and receptor binding affinity . This modification is crucial for the function of various neuropeptides and hormones, such as thyrotropin-releasing hormone (TRH), making this compound a valuable reference standard or starting material for studies in enzymology and peptide chemistry . Researchers can utilize this peptide to investigate QC kinetics and inhibition, a pathway explored in the context of Alzheimer's disease due to its role in the formation of pathogenic pGlu-modified amyloid-beta peptides . The subsequent L-Histidyl-L-Prolinamide sequence mirrors the C-terminal dipeptide of TRH, suggesting potential applications in researching the synthesis, metabolism, and biological evaluation of TRH-like peptides . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

28613-24-3

Molecular Formula

C16H25N7O4

Molecular Weight

379.41 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C16H25N7O4/c17-10(3-4-13(18)24)15(26)22-11(6-9-7-20-8-21-9)16(27)23-5-1-2-12(23)14(19)25/h7-8,10-12H,1-6,17H2,(H2,18,24)(H2,19,25)(H,20,21)(H,22,26)/t10-,11-,12-/m0/s1

InChI Key

OMVPJCGXXLHHPO-SRVKXCTJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)N)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Thyrotropin-Releasing Hormone (TRH)

  • Structure : TRH (pGlu-His-Pro-NH₂) shares two residues with Gln-His-Pro-NH₂ but features a cyclized N-terminal pGlu.
  • Biological Activity : TRH is 10–100× more potent than Gln-His-Pro-NH₂ in stimulating TSH release due to its resistance to enzymatic degradation and higher receptor affinity .
  • Enzymatic Processing : Gln-His-Pro-NH₂ requires QC-mediated cyclization to become bioactive, whereas TRH is already in its active form .

Gonadotropin-Releasing Hormone (GnRH) Analogs

  • Structure : GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) shares the N-terminal pGlu motif but has a longer peptide chain.
  • Activity: Synthetic GnRH analogs, such as those studied by Arnold et al. (1974), exhibit modified receptor binding and prolonged half-life compared to Gln-His-Pro-NH₂, which lacks receptor-targeted modifications .

Sulfolipids from Microalgae

  • Structure: Sulfolipids (e.g., sulfoquinovosyldiacylglycerols) are non-peptidic compounds with glycolipid backbones.
  • Function : These compounds inhibit QC (IC₅₀ ~0.5 µM), a key enzyme in TRH biosynthesis and amyloid-β peptide pyroglutamation in Alzheimer’s disease. In contrast, Gln-His-Pro-NH₂ serves as a QC substrate rather than an inhibitor .

[¹¹C]PBD150 (Radioactive QC Inhibitor)

  • Structure : A small-molecule inhibitor labeled with carbon-11.
  • Application: Used in PET imaging to study QC activity in Alzheimer’s models. Unlike Gln-His-Pro-NH₂, it directly targets QC for diagnostic purposes .

Data Table: Key Comparative Properties

Compound Molecular Weight (g/mol) Biological Role Enzyme Interaction Key References
Gln-His-Pro-NH₂ 380.4 TRH precursor, mild TSH stimulation QC substrate
TRH (pGlu-His-Pro-NH₂) 362.4 Potent TSH/prolactin release QC-independent activity
GnRH analogs ~1,100–1,300 Gonadotropin regulation GnRH receptor agonists
Sulfolipids (e.g., SQD1) ~1,000 QC inhibition (IC₅₀ ~0.5 µM) Competitive QC inhibition
[¹¹C]PBD150 ~350 QC imaging agent QC inhibition (reversible)

Research Findings and Mechanistic Insights

  • QC Dependency : Gln-His-Pro-NH₂’s bioactivity is contingent on QC-mediated cyclization, a step bypassed in TRH and targeted by sulfolipid inhibitors .
  • Structural Stability: Computational studies suggest that nonenzymatic cyclization of Gln-His-Pro-NH₂ is less favorable than enzymatic pathways, limiting its endogenous conversion to TRH .
  • Therapeutic Potential: While sulfolipids and [¹¹C]PBD150 show promise in Alzheimer’s research, Gln-His-Pro-NH₂ remains primarily a tool for studying TRH biosynthesis .

Q & A

Q. What mechanistic studies elucidate the peptide’s role in modulating cellular pathways?

  • Methodological Answer : Combine RNA-seq and phosphoproteomics to identify downstream targets. Use CRISPR-Cas9 knockouts of putative receptors (e.g., GPCRs) to validate signaling pathways. For functional assays, measure second messengers (cAMP, Ca²⁺) via ELISA or fluorescent probes .

Data Analysis and Reporting Guidelines

  • Contradictory Results : Replicate experiments across independent labs with standardized protocols. Use meta-analysis tools (e.g., RevMan) to assess heterogeneity. Disclose batch-to-batch variability in peptide synthesis .
  • Preclinical Reporting : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. Provide raw data in supplementary materials .

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